molecular formula C19H12BrClN2 B13699491 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole

2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole

Cat. No.: B13699491
M. Wt: 383.7 g/mol
InChI Key: LFIMJHDQDQAISI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole is a benzimidazole derivative featuring a 4-bromophenyl group at position 2 and a 4-chlorophenyl group at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities . The substitution pattern on the benzimidazole scaffold significantly influences its physicochemical properties and biological efficacy. This article compares the target compound with structurally related analogs, focusing on substituent effects, synthesis routes, and bioactivity.

Properties

Molecular Formula

C19H12BrClN2

Molecular Weight

383.7 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-chlorophenyl)benzimidazole

InChI

InChI=1S/C19H12BrClN2/c20-14-7-5-13(6-8-14)19-22-17-3-1-2-4-18(17)23(19)16-11-9-15(21)10-12-16/h1-12H

InChI Key

LFIMJHDQDQAISI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole typically involves the condensation of 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the benzimidazole core modulate molecular weight, solubility, and intermolecular interactions. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Interactions
2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole 4-Bromophenyl (2), 4-Chlorophenyl (1) C₁₉H₁₂BrClN₂ 385.67 Not reported π-π stacking, C-H⋯π
2-(4-Bromophenyl)-1-methyl-1H-benzimidazole (CAS 2751-84-0) 4-Bromophenyl (2), Methyl (1) C₁₄H₁₁BrN₂ 287.15 Reported C-H⋯N, van der Waals
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole (CAS 2620-76-0) 4-Bromophenyl (2), Phenyl (1) C₁₉H₁₃BrN₂ 349.23 Not reported π-π stacking, Br⋯Br
2-(4-Chlorophenyl)benzimidazole (CAS 1019-85-8) 4-Chlorophenyl (2) C₁₃H₉ClN₂ 228.67 Not reported Hydrogen bonding

Key Observations :

  • Substituent Bulk : The 4-chlorophenyl group at position 1 in the target compound introduces steric bulk compared to methyl or phenyl groups, which may influence binding to biological targets .
Anti-Inflammatory Activity
  • Target Compound: Limited direct data, but structurally similar 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)benzimidazole derivatives exhibit 59.5–61.9% inhibition of inflammation, comparable to indomethacin (64.3%) .
  • Compound AK5 : A trisubstituted benzimidazole with 4-chlorophenyl groups shows equipotent activity to indomethacin in carrageenan-induced paw edema models .
  • Oxadiazole Derivatives : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole achieves 59.5% inhibition at 20 mg/kg, suggesting that heterocyclic rings (e.g., oxadiazole) enhance activity .
Antioxidant Activity
  • Compound 31a : A benzimidazole with pyrrolidinyl and 4-chlorophenyl groups exhibits higher antioxidant activity than ascorbic acid due to electron-donating substituents .
Fluorescence Properties
  • Supramolecular Complexes : 2-(4-Chlorophenyl)benzimidazole forms a fluorescent supramolecular structure with SbCl₅, stabilized by π-π interactions and hydrogen bonds . This suggests the target compound may also exhibit fluorescence if coordinated with metal ions.

Structural and Crystallographic Insights

  • Dihedral Angles: In 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole core and 4-bromophenyl group is 50.72°, indicating significant non-planarity . This contrasts with planar benzimidazole cores in simpler derivatives, affecting packing efficiency and solubility .
  • Intermolecular Interactions :
    • π-π Stacking : Observed in 2-(4-bromophenyl)-1-phenyl derivatives, stabilizing crystal lattices .
    • C-H⋯N Bonds : Critical for stabilizing supramolecular architectures in halogen-substituted benzimidazoles .

Biological Activity

2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H8BrClN2
  • Molecular Weight : 305.67 g/mol
  • IUPAC Name : 2-(4-bromophenyl)-1-(4-chlorophenyl)benzimidazole
  • Structure : The compound features a benzimidazole core with bromine and chlorine substituents on the phenyl rings, which may influence its biological activity.

Biological Activity Overview

The biological activity of 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole has been explored in various contexts, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. Specifically, the minimum inhibitory concentration (MIC) for benzimidazole derivatives often ranges from 12.5 μg/ml to 250 μg/ml against Gram-positive and Gram-negative bacteria .

Compound MIC (μg/ml) Target Organism
2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazoleTBDTBD
Benzimidazole Derivative A50S. typhi
Benzimidazole Derivative B250C. albicans

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The IC50 values for related compounds range from 0.65 to 15.63 μM, indicating varying degrees of potency against different cancer types .

Cell Line IC50 (μM) Reference Compound
MCF-715.63Tamoxifen
U-9370.65Doxorubicin

The mechanism of action for 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways, leading to enhanced apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy Against Pathogens : A study evaluated various benzimidazole derivatives for their antimicrobial properties using the broth microdilution method. The results indicated that certain derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another research focused on the cytotoxic effects of substituted benzimidazoles on human cancer cell lines. The findings revealed that compounds similar to 2-(4-Bromophenyl)-1-(4-chlorophenyl)benzimidazole showed significant cytotoxicity against MCF-7 cells, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-1-(4-chlorophenyl)benzimidazole, and how can low yields be mitigated?

  • Methodology :

  • Condensation of substituted o-phenylenediamine derivatives with appropriate aryl aldehydes or acids under reflux conditions (e.g., using formic acid or trimethyl orthoformate as cyclizing agents) .
  • Key factors affecting yield:
  • Reaction time/temperature : Prolonged heating (>1.5 hours) may degrade intermediates.
  • Purification : Use activated charcoal during recrystallization to remove impurities .
  • pH control : Maintain alkaline conditions (pH ~10–12) during precipitation to minimize side reactions .
  • Example yield optimization table:
ConditionYield (%)Purity (HPLC)
Standard reflux (1.5h)2185
Extended reflux (3h)1578
Activated charcoal step2892

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and torsion angles. For example, planar benzimidazole cores with π-π stacking distances of 3.5–3.8 Å and C–H···N hydrogen bonds (2.6–2.8 Å) stabilize crystal packing .
  • FT-IR/Raman : Identify vibrational modes (e.g., C–Br stretch at 550–600 cm⁻¹, C–Cl at 700–750 cm⁻¹) .
  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm for substituted phenyl groups) and confirm substitution patterns .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?

  • Key interactions :

  • C–H···N hydrogen bonds : Link centrosymmetric dimers (R₂²(8) motifs), contributing to thermal stability (TGA decomposition onset ~250°C) .
  • π-π stacking : Parallel-displaced stacking between benzimidazole cores (3.6 Å spacing) enhances solid-state fluorescence .
    • Impact :
  • Enhanced thermal stability for high-temperature applications (e.g., material science).
  • Fluorescence properties suitable for optoelectronic studies .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of this compound?

  • Methodology :

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO energies) parameters derived from DFT calculations .
  • Model validation :
  • MLR (Multiple Linear Regression) : Correlate descriptors with IC₅₀ values (e.g., R² > 0.85 for antitumor activity) .
  • Cluster analysis : Group derivatives by substituent effects (e.g., electron-withdrawing groups enhance DNA intercalation) .
    • Example QSAR equation :
      log(1/IC50)=0.75×HOMO1.2×LogP+2.3\log(1/IC_{50}) = 0.75 \times \text{HOMO} - 1.2 \times \text{LogP} + 2.3

Q. What computational strategies are effective in studying this compound’s interactions with biological targets (e.g., Hedgehog signaling pathways)?

  • Approaches :

  • Molecular docking : Simulate binding to Smoothened (SMO) receptors (Glide XP score: −9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
    • Key findings :
  • Chlorophenyl groups form hydrophobic contacts with SMO residues (Leu221, Phe484), while bromophenyl moieties enhance steric complementarity .

Methodological Challenges & Contradictions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Resolution strategies :

  • Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers in aryl groups .
  • DFT calculations : Compare experimental and computed chemical shifts (MAE < 0.3 ppm for valid assignments) .

Q. Why do some synthetic routes yield polymorphic forms, and how can this be controlled?

  • Factors :

  • Solvent polarity : Polar solvents (e.g., DMF) favor Form I (monoclinic), while toluene yields Form II (triclinic) .
  • Cooling rate : Rapid cooling promotes metastable polymorphs; slow crystallization enhances thermodynamic stability .

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